REACTION_SMILES
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[C:1]([C:2]([O:4][CH2:3][CH3:5])=[O:6])(=[O:7])[O:8][CH2:9][CH3:10].[CH3:12][CH2:13][O-:14].[CH3:15][c:16]1[cH:17][c:18]([C:22]([CH3:23])=[O:24])[n:19][cH:20][cH:21]1.[CH3:26][CH2:27][OH:28].[Na+:11].[OH2:25]>>[C:1]([C:2](=[O:4])[CH2:23][C:22]([c:18]1[cH:17][c:16]([CH3:15])[cH:21][cH:20][n:19]1)=[O:24])(=[O:7])[O:8][CH2:9][CH3:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(=O)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1cc(C)ccn1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Type
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product
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Smiles
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CCOC(=O)C(=O)CC(=O)c1cc(C)ccn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |